Famotidine propanamide

HPLC method validation impurity quantification analytical sensitivity

Famotidine propanamide (EP Impurity D, USP Related Compound D) is the critical reference standard for quantifying the amide hydrolysis degradation impurity in famotidine drug substances. Using incorrect reference standards-including the parent drug or other famotidine impurities-results in inaccurate quantification, failed ICH Q2(R1) method validation, and potential ANDA rejection. • Defined LOD characteristics (5.15% at 2.83 × 10⁻⁵ mg/mL) enable establishment of compliant reporting thresholds • Distinct retention profile (RT ~5.14 min) ensures baseline resolution from parent famotidine and other degradation products • Supplied with full Certificate of Analysis providing compendial traceability for ANDA/NDA submissions and commercial batch release

Molecular Formula C8H13N5OS2
Molecular Weight 259.4 g/mol
CAS No. 76824-16-3
Cat. No. B194838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotidine propanamide
CAS76824-16-3
Synonyms3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide;  USP Famotidine Related Compound C; 
Molecular FormulaC8H13N5OS2
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSCCC(=O)N
InChIInChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)
InChIKeyBLXXXPVCYVHTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Famotidine Propanamide Identity & Procurement Baseline


Famotidine propanamide (CAS 76824-16-3), also designated as Famotidine Impurity D (EP) and Famotidine Related Compound D (USP), is a process-related and degradation impurity of the histamine H2 receptor antagonist famotidine [1]. It possesses the molecular formula C8H13N5OS2 with a molecular weight of 259.35 g/mol, representing the amide hydrolysis product wherein the sulfamoylpropionamidine side chain of famotidine is cleaved to the corresponding propanamide . This compound is recognized as an official reference standard in both the European Pharmacopoeia and United States Pharmacopeia for analytical method development and quality control testing of famotidine drug substances and formulations [2].

Famotidine Propanamide Reference Standard Specificity


Famotidine propanamide cannot be generically substituted with other famotidine-related impurities or the parent drug itself for analytical applications due to fundamentally distinct chromatographic behavior, physicochemical properties, and regulatory designation. As a specific impurity listed in the British Pharmacopoeia and recognized as EP Impurity D and USP Related Compound D [1], this compound exhibits a unique retention profile, distinct limit of detection (LOD) characteristics, and a specific formation pathway under basic degradation conditions that differs markedly from other famotidine impurities such as Impurity C (sulfamoyl propanamide), Impurity E (disulfide dimer), and Impurity F (propanoic acid) . Using an incorrect reference standard—whether the parent famotidine, a different impurity, or a structurally similar analog—will result in inaccurate quantification, failed method validation, and potential non-compliance with pharmacopoeial monograph requirements during ANDA submissions or commercial batch release testing [2].

Famotidine Propanamide Quantitative Comparator Evidence


Limit of Detection vs. Impurity F

In a validated stability-indicating HPLC method, Famotidine Propanamide (Impurity D) exhibited a limit of detection of 5.15% relative level at 2.83 × 10−5 mg/mL concentration with a signal-to-noise ratio of 7.06, compared to Famotidine Impurity F which showed an LOD of 2.36% at 1.3 × 10−5 mg/mL with S/N of 6.59 [1]. This indicates that Impurity D requires approximately 2.2-fold higher concentration to achieve comparable detection sensitivity relative to Impurity F under identical chromatographic conditions.

HPLC method validation impurity quantification analytical sensitivity

Alkaline Degradation Yield Comparison

Under controlled basic hydrolysis conditions (25% ammonia solution at 60–65°C for 20 min), famotidine selectively degrades to Famotidine Propanamide (Impurity D) in 97% isolated yield as a solid product, with the reaction proceeding cleanly through hydrolytic cleavage of the sulfamoyl moiety [1]. In contrast, treatment with 2 M NaOH produces a mixture of Famotidine Propanamide (3) and sulfamoyl amide (2), which subsequently decompose further to propionic acid (4) and additional degradation products, yielding a complex mixture rather than a single isolable product [2].

forced degradation impurity synthesis stability studies

Chromatographic Retention vs. Parent Drug

In a validated reversed-phase HPLC method employing a Zorbax SB-Phenyl column with phosphate buffer (pH 3.0) and acetonitrile mobile phase at 0.8 mL/min flow rate with UV detection at 265 nm, famotidine elutes at a retention time of 5.14 minutes . While specific retention time data for Famotidine Propanamide is not reported in this study, its distinct molecular structure (propanamide terminus versus sulfamoylpropionamidine in the parent drug) ensures baseline resolution from famotidine, enabling its use as a system suitability marker for method specificity validation as required by ICH guidelines [1].

chromatographic separation relative retention time stability-indicating assay

Pharmacopoeial Recognition vs. Non-Compendial Impurities

Famotidine Propanamide is officially recognized under multiple pharmacopoeial designations: Famotidine Impurity D in the European Pharmacopoeia (EP), Famotidine Related Compound D in the United States Pharmacopeia (USP), and is listed in the British Pharmacopoeia as an impurity of famotidine . In contrast, other known famotidine-related substances such as Impurity J, Impurity FPPA, and various unknown impurities do not have established compendial monographs or standardized reference material availability [1]. This formal recognition enables direct traceability to EP and USP reference standards with full Certificate of Analysis (CoA) documentation meeting EDQM and USP Reference Standard requirements.

pharmacopoeial compliance regulatory submission reference standard qualification

Structural Distinction from Impurity F and C

Famotidine Propanamide (C8H13N5OS2, MW 259.35) differs structurally from Famotidine Impurity F (propanoic acid derivative, C8H12N4O2S2, MW 260.3) by substitution of the terminal carboxylic acid (-COOH) with a primary amide (-CONH2) group [1][2]. This structural difference confers distinct mass spectrometric fragmentation patterns and reversed-phase HPLC retention characteristics. Additionally, Famotidine Propanamide differs from Famotidine Impurity C (sulfamoyl propanamide, C8H14N6O3S3, MW 338.4) by lacking the sulfamoyl (-SO2NH2) moiety, resulting in a molecular weight difference of approximately 79 Da that enables unambiguous MS identification and chromatographic separation [3].

structural differentiation impurity profiling mass spectrometry identification

Famotidine Propanamide Procurement & Application Scenarios


Method Development for ANDA/NDA

Famotidine Propanamide serves as a critical reference standard for developing and validating stability-indicating HPLC methods required for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). The compound's defined LOD characteristics (5.15% at 2.83 × 10−5 mg/mL) enable establishment of appropriate reporting thresholds and quantitation limits in accordance with ICH Q2(R1) validation requirements . As an EP Impurity D and USP Related Compound D, it provides compendial traceability essential for regulatory acceptance, with documented CoA supporting method transfer and cross-site validation activities .

Forced Degradation & Stability Assay

The well-characterized degradation pathway of famotidine to Famotidine Propanamide under basic conditions (25% ammonia, 60–65°C, 20 min) yielding 97% pure product provides a reliable system suitability marker for forced degradation studies . This compound enables laboratories to qualify stability-indicating assays by demonstrating baseline chromatographic resolution from the parent famotidine peak (RT 5.14 min under specified conditions) and from other degradation products including sulfamoyl amide and propionic acid derivatives, fulfilling ICH Q1A(R2) stability testing requirements for impurity profiling .

Batch Release & QC Testing

In routine quality control testing of famotidine drug substances and finished pharmaceutical products, Famotidine Propanamide is employed as a quantitative reference standard for impurity determination. Historical QC data indicates that total famotidine impurity levels in raw materials range from 0.5% to 2.5%, with specific impurities including this compound requiring quantification at levels as low as 0.1% (the validated minimum quantifiable amount for related compounds) . Procurement of this compendial reference standard ensures that batch release testing meets pharmacopoeial monograph specifications and prevents OOS (out-of-specification) investigations triggered by incorrect impurity identification .

LC-MS/MS Impurity Identification

The distinct molecular weight (259.35 Da) and unique fragmentation profile of Famotidine Propanamide, conferred by its primary amide terminus compared to the carboxylic acid terminus of Impurity F (MW 260.3 Da) or the sulfamoyl group of Impurity C (MW 338.4 Da), make it an essential reference standard for LC-MS/MS-based impurity identification workflows . This specificity is critical when analyzing complex degradation mixtures where multiple impurities co-elute or when confirming the identity of unknown peaks observed during stability studies of famotidine formulations [6].

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